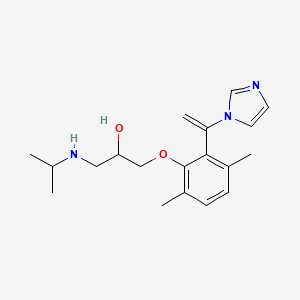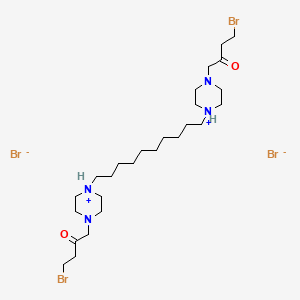
1,1'-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide is a synthetic organic compound It is characterized by the presence of two piperazinium rings connected by a decane chain, with each piperazinium ring further substituted with a 3-bromo-1-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide typically involves multiple steps:
Formation of the Piperazinium Rings: The initial step involves the synthesis of the piperazinium rings. This can be achieved by reacting piperazine with methylating agents under controlled conditions.
Introduction of the Decane Chain: The next step involves linking the two piperazinium rings with a decane chain. This can be done through a nucleophilic substitution reaction, where a decane dihalide reacts with the piperazinium rings.
Substitution with 3-Bromo-1-Oxopropyl Groups: The final step involves the substitution of the piperazinium rings with 3-bromo-1-oxopropyl groups. This can be achieved by reacting the intermediate compound with 3-bromo-1-oxopropyl bromide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atoms, leading to the formation of de-brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: De-brominated derivatives.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,6-Hexanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide: Similar structure but with a shorter hexane chain instead of a decane chain.
1,1’-(1,8-Octanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide: Similar structure but with an octane chain.
Uniqueness
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide is unique due to its longer decane chain, which can influence its chemical properties and interactions
Properties
CAS No. |
95461-42-0 |
|---|---|
Molecular Formula |
C26H50Br4N4O2 |
Molecular Weight |
770.3 g/mol |
IUPAC Name |
4-bromo-1-[4-[10-[4-(4-bromo-2-oxobutyl)piperazin-1-ium-1-yl]decyl]piperazin-4-ium-1-yl]butan-2-one;dibromide |
InChI |
InChI=1S/C26H48Br2N4O2.2BrH/c27-11-9-25(33)23-31-19-15-29(16-20-31)13-7-5-3-1-2-4-6-8-14-30-17-21-32(22-18-30)24-26(34)10-12-28;;/h1-24H2;2*1H |
InChI Key |
ONONNEWQYKFTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC[NH+]1CCCCCCCCCC[NH+]2CCN(CC2)CC(=O)CCBr)CC(=O)CCBr.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


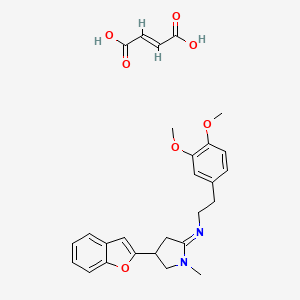
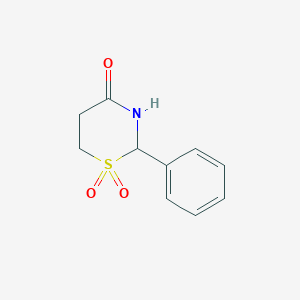


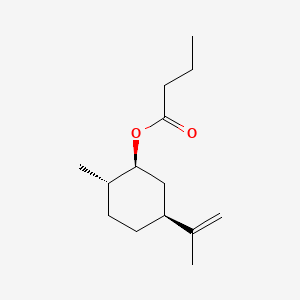

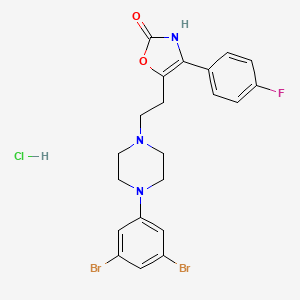


![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12744874.png)
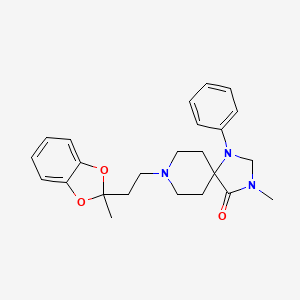
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)

